molecular formula C22H18FN5O3 B11501156 Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate

Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate

Cat. No.: B11501156
M. Wt: 419.4 g/mol
InChI Key: UNYSRGFTVHJGSU-UHFFFAOYSA-N
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Description

Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivativesThe presence of various functional groups, such as amino, cyano, and fluorophenyl, contributes to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate can be achieved through a one-pot tandem Knoevenagel-cyclocondensation reaction. This method involves the reaction of malononitrile, 4-fluorobenzaldehyde, and ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in the presence of a catalyst such as trisodium citrate dihydrate. The reaction is carried out in aqueous ethanol at room temperature, resulting in the formation of the desired compound . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new chemical entities.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H18FN5O3

Molecular Weight

419.4 g/mol

IUPAC Name

ethyl 2-[6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate

InChI

InChI=1S/C22H18FN5O3/c1-2-30-18(29)8-17-20-19(16(9-24)21(25)31-22(20)28-27-17)14-7-13(10-26-11-14)12-3-5-15(23)6-4-12/h3-7,10-11,19H,2,8,25H2,1H3,(H,27,28)

InChI Key

UNYSRGFTVHJGSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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